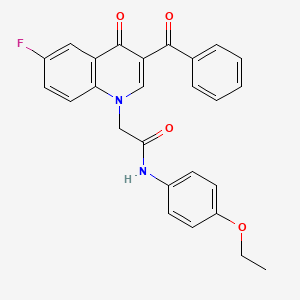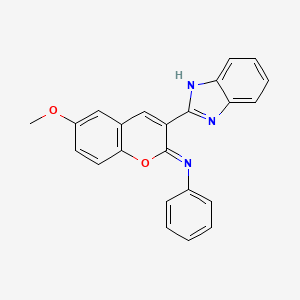
3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole derivatives are organic compounds that contain a benzene ring fused to an imidazole ring . They are known for their wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, some 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques such as vibrational spectroscopy and quantum computational studies . X-ray crystal structure analysis is also commonly used .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can be complex and varied, depending on the specific compound and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques .科学的研究の応用
Synthesis and Structural Analysis
Benzimidazole derivatives have been synthesized through various methods, including Schiff base condensation and reactions with copper(II) complexes. These compounds have been characterized using analytical techniques, and their molecular structures have been elucidated, demonstrating interactions with DNA through intercalative modes and significant cytotoxic effects against various cancer cell lines (Anup Paul et al., 2015).
Bioactive Compound Development
Research has led to the creation of novel compounds, such as benzimidazole-linked Schiff base compounds, which have been evaluated for their photophysical properties and potential as chemosensors. These compounds exhibit different emission properties based on their structural configuration and have shown selective sensing capabilities for specific metal ions (Riya Bag et al., 2023).
Antimicrobial Activity
Benzimidazole derivatives have been investigated for their antimicrobial properties, with certain compounds displaying marked potency as antimicrobial agents. This highlights the potential of benzimidazole-based compounds in the development of new therapeutic agents (O. Ajani et al., 2016).
Molecular Interaction Studies
Studies have also focused on the binding interactions of benzimidazole compounds with various biological targets, such as oxidized cytochromes P-450. These interactions can lead to inhibition of mixed-function oxidases, demonstrating the potential therapeutic applications of benzimidazole derivatives in modulating enzymatic activities (M. Murray & A. J. Ryan, 1983).
Vasorelaxant Properties
Certain benzimidazole derivatives have been identified with relaxant activity on isolated rat aortic rings, showcasing their potential in the development of treatments for hypertensive diseases. This emphasizes the versatility of benzimidazole compounds in various therapeutic areas (S. Estrada-Soto et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-27-17-11-12-21-15(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)23(28-21)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQVUOBLVZZJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)
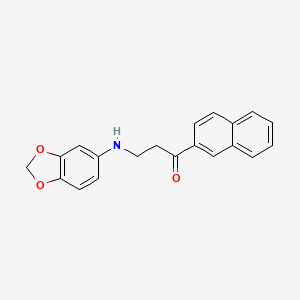
![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)
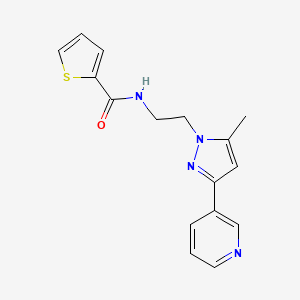

![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)
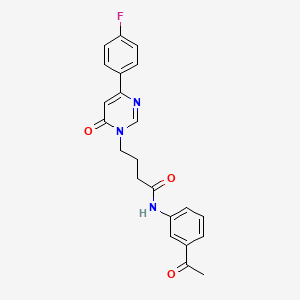
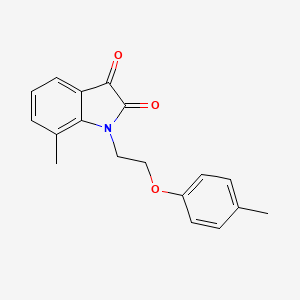
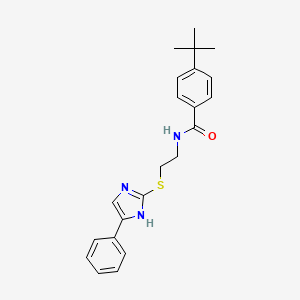
![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)
